molecular formula C18H16O4 B2560902 ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate CAS No. 41350-17-8

ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate

Cat. No.: B2560902
CAS No.: 41350-17-8
M. Wt: 296.322
InChI Key: HHQMAZKAWPHPPZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-22-18(21)17(20)12-16(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQMAZKAWPHPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate typically involves the esterification of 4-biphenylcarboxaldehyde with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the biphenyl ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate has been investigated for its potential therapeutic applications:

  • Antidiabetic Activity : In vivo studies have shown that this compound can significantly reduce blood glucose levels in diabetic mouse models, indicating its potential as a therapeutic agent for diabetes management .
  • Lipid Metabolism Modulation : Cellular assays demonstrated that the compound can reduce lipid accumulation in hepatocytes, suggesting a role in managing lipid metabolism disorders .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing advanced polymers with specific mechanical and thermal properties.
  • Nanomaterials Development : Its reactivity can be exploited to create nanomaterials with tailored functionalities for use in electronics and photonics.

Organic Synthesis

In organic synthesis, this compound can be utilized as an intermediate:

  • Synthesis of Complex Molecules : The compound's dual carbonyl functionalities allow for various reactions that can lead to the formation of complex organic molecules .
  • Reactivity Studies : Understanding its reactivity patterns can provide insights into designing new synthetic pathways for other biologically active compounds.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study FocusFindings
Antidiabetic PropertiesDemonstrated significant reduction in blood glucose levels in diabetic mouse models .
Lipid AccumulationReduced lipid accumulation in hepatocytes during cellular assays .
Polymer DevelopmentUtilized as a building block for synthesizing advanced polymers with enhanced properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[1,1’-biphenyl]-4-yl}-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that can interact with various biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

Safety: Classified under UN GHS guidelines with specific hazard statements (e.g., inhalation risks) .

Ethyl 4-(4′-Fluoro-2′-Methyl-[1,1′-Biphenyl]-4-yl)-4-Oxobutanoate (5b) Structure: Contains fluoro and methyl groups on the biphenyl ring. Applications: Studied as a COX-2 inhibitor, demonstrating the role of substituents in modulating biological activity .

Electron-Withdrawing Groups

Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate CAS No.: 54808-56-9 Molecular Formula: C₁₂H₁₁NO₆ Reactivity: The nitro group strongly withdraws electrons, increasing electrophilicity at the diketone site. This enhances suitability for reactions like Michael additions .

Biphenyl vs. Monophenyl Derivatives

  • This simplification may limit applications in drug design where extended π-systems are critical .

Pharmacologically Active Analogs

  • Methyl 4-(4′-Fluoro-2′-Methyl-Biphenyl-4-yl)-4-Oxobutanoate: Structural similarity to the target compound but with a methyl ester. Demonstrates anti-inflammatory activity via COX-2 inhibition, highlighting the importance of ester group flexibility in drug efficacy .
  • Entresto® Intermediate: A complex macrocyclic derivative incorporating biphenyl and dioxobutanoate motifs.

Physicochemical and Reactivity Trends

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity Trend
Target Compound C₁₈H₁₈O₃ 282.33 Biphenyl, no substituents High lipophilicity
Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxo C₁₂H₁₀Cl₂O₄ 289.12 Cl, Cl Moderate polarity
Ethyl 4-(4-Nitrophenyl)-2,4-Dioxo C₁₂H₁₁NO₆ 265.22 NO₂ High polarity

Biological Activity

Ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H16O4C_{18}H_{16}O_4 and a molar mass of approximately 296.32 g/mol. The compound features a biphenyl moiety and two carbonyl groups, which contribute to its reactivity and potential biological interactions. The structure is represented as follows:

\text{Ethyl 4 1 1 biphenyl 4 yl}-2,4-dioxobutanoate}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various compounds similar to this compound. For instance, compounds with similar dioxobutanoate structures exhibited broad-spectrum antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 2.50 to 20 µg/mL for some derivatives .

A comparative analysis of antimicrobial activity is shown in the following table:

Compound NameMIC (μg/mL)Target Organisms
Compound A5E. coli, S. aureus
Compound B10C. albicans
This compoundTBDTBD

Antioxidant Activity

The antioxidant capacity of similar compounds was assessed using the DPPH scavenging method. Compounds demonstrated varying levels of radical scavenging activity, with some achieving up to 90% scavenging efficiency . This suggests that this compound may also possess significant antioxidant properties.

Anti-inflammatory Effects

In vitro studies have indicated that certain derivatives exhibit substantial anti-inflammatory effects. For example, a related compound demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating a strong protective effect against hemolysis . This suggests that this compound could have therapeutic potential in managing inflammatory conditions.

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Characterization : Synthesis typically involves multi-step organic reactions that yield the target compound with high purity . Characterization methods include NMR and mass spectrometry to confirm structural integrity.
  • In Vitro Studies : In vitro assays have shown that derivatives can inhibit key enzymes involved in bacterial DNA replication (e.g., E. coli DNA gyrase B), with IC50 values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-{[1,1'-biphenyl]-4-yl}-2,4-dioxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where biphenyl derivatives react with acylating agents (e.g., acetyl chloride) in the presence of Lewis acid catalysts like AlCl₃ under anhydrous conditions. Yield optimization requires precise control of stoichiometry, catalyst activity, and reaction time. For example, substituting AlCl₃ with more efficient catalysts (e.g., FeCl₃) may reduce side reactions. Industrial-scale synthesis often employs continuous flow reactors to enhance reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use NMR (¹H and ¹³C) to confirm the biphenyl backbone and ketone/ester functionalities. IR spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is ideal for purity assessment. Mobile phases often combine methanol with buffered aqueous solutions (e.g., sodium acetate pH 4.6) to improve peak resolution . GC-MS can detect volatile byproducts, while LC-MS confirms molecular ion peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers away from heat/ignition sources. Use desiccants to prevent hydrolysis of ester groups.
  • Handling : Wear PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks.
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis strategies, such as chiral auxiliary-mediated acylation or enantioselective catalysts (e.g., BINOL-derived Lewis acids), can improve stereochemical control. Reaction monitoring via chiral HPLC (using columns like Chiralpak AD-H) ensures real-time assessment of enantiomeric excess (ee). Computational modeling of transition states aids in predicting optimal catalyst-substrate interactions .

Q. What computational approaches are used to model its reactivity in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate solvent effects on reaction pathways. Parameters like solvation free energy (ΔGsolv) and dipole moments are analyzed to predict solvolysis rates. COMSOL Multiphysics integrates AI-driven optimization to simulate solvent interactions at varying temperatures and pressures .

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Apply statistical tools like Bland-Altman plots to assess inter-study bias. Theoretical frameworks (e.g., structure-activity relationship models) reconcile mechanistic hypotheses with empirical data .

Methodological Notes

  • Theoretical Frameworks : Link synthesis and characterization data to conceptual models (e.g., frontier molecular orbital theory for reactivity predictions) .
  • Data Validation : Cross-reference analytical results with PubChem/DSSTox databases to ensure consistency in spectral and physicochemical properties .
  • Experimental Design : Use factorial DOE (Design of Experiments) to systematically vary reaction parameters (catalyst loading, solvent polarity) and identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.